Cas no 351411-94-4 (methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate)

methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate
- EN300-1107999
- AKOS021310642
- 351411-94-4
-
- インチ: 1S/C10H14N2O3/c1-15-10(14)3-2-5-12-6-4-9(13)8(11)7-12/h4,6-7H,2-3,5,11H2,1H3
- InChIKey: QAWLHQROCSTZOC-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CCCN1C=CC(C(=C1)N)=O)=O
計算された属性
- せいみつぶんしりょう: 210.10044231g/mol
- どういたいしつりょう: 210.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 72.6Ų
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107999-2.5g |
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |
351411-94-4 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1107999-5g |
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |
351411-94-4 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1107999-10g |
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |
351411-94-4 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1107999-5.0g |
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |
351411-94-4 | 5g |
$3520.0 | 2023-05-23 | ||
Enamine | EN300-1107999-10.0g |
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |
351411-94-4 | 10g |
$5221.0 | 2023-05-23 | ||
Enamine | EN300-1107999-0.05g |
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |
351411-94-4 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1107999-0.5g |
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |
351411-94-4 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1107999-1.0g |
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |
351411-94-4 | 1g |
$1214.0 | 2023-05-23 | ||
Enamine | EN300-1107999-0.1g |
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |
351411-94-4 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1107999-0.25g |
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate |
351411-94-4 | 95% | 0.25g |
$708.0 | 2023-10-27 |
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoateに関する追加情報
Comprehensive Overview of Methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate (CAS No. 351411-94-4)
Methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate (CAS No. 351411-94-4) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a unique pyridinone core coupled with an ester-functionalized butanoate side chain. Its molecular structure, characterized by the 3-amino-4-oxo-1,4-dihydropyridine moiety, makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation.
The growing interest in methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate is driven by its relevance in drug discovery, especially in the development of kinase inhibitors and anti-inflammatory agents. Researchers are increasingly exploring its derivatives for applications in cancer therapy and neurodegenerative diseases, aligning with current trends in precision medicine. The compound’s CAS No. 351411-94-4 is frequently searched in academic databases and chemical catalogs, reflecting its importance in medicinal chemistry.
From a synthetic perspective, methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate offers versatility due to its reactive functional groups. The amino and ester groups enable further derivatization, facilitating the creation of libraries for high-throughput screening. This adaptability is critical in modern drug design, where molecular diversity is key to identifying lead compounds. Its stability under physiological conditions also enhances its appeal for in vitro and in vivo studies.
In the context of green chemistry, the compound’s synthesis has been optimized to minimize waste and improve yield, addressing environmental concerns in industrial applications. Recent publications highlight its role in sustainable pharmaceutical manufacturing, a topic gaining traction among researchers and policymakers. The demand for eco-friendly synthetic routes has positioned CAS No. 351411-94-4 as a case study in process innovation.
Analytical characterization of methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate relies on advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, which are paramount for regulatory compliance in drug development. The compound’s spectral data is often shared in open-access repositories, supporting collaborative research efforts.
Looking ahead, the potential of methyl 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)butanoate extends to bioconjugation and prodrug strategies, where its functional groups can be leveraged to enhance drug delivery. As the scientific community prioritizes targeted therapies, this compound’s role in designing next-generation therapeutics is expected to expand, solidifying its place in the pharmaceutical innovation landscape.
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